molecular formula C24H18O3 B4915249 4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione

4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione

Cat. No.: B4915249
M. Wt: 354.4 g/mol
InChI Key: AEOLVCGUSLTSRL-UHFFFAOYSA-N
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Description

4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione is a complex organic compound with a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 1,2-naphthoquinone under acidic conditions, followed by a series of oxidation and reduction steps to introduce the hydroxyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as L-proline have been employed to facilitate the synthesis under mild and eco-friendly conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. Additionally, its antimicrobial effects may result from disrupting microbial cell membranes and interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-hydroxy-3-[(4-methylphenyl)-phenylmethyl]naphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c1-15-11-13-17(14-12-15)20(16-7-3-2-4-8-16)21-22(25)18-9-5-6-10-19(18)23(26)24(21)27/h2-14,20,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOLVCGUSLTSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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